molecular formula C14H17NO B12620362 5,7-Dimethyl-2-propyl-4-quinolinol CAS No. 1070879-99-0

5,7-Dimethyl-2-propyl-4-quinolinol

Cat. No.: B12620362
CAS No.: 1070879-99-0
M. Wt: 215.29 g/mol
InChI Key: PXIFTXJDJQUXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the reaction of appropriate substituted anilines with β-ketoesters under acidic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve refluxing the reactants in the presence of a strong acid such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound is less common due to its primary use in research. large-scale synthesis can be achieved using similar methods as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, alkyl, and halogen groups .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
Research has indicated that 4-quinolinol derivatives, including 5,7-Dimethyl-2-propyl-4-quinolinol, exhibit significant fungicidal properties. These compounds have been shown to effectively control various plant pathogenic fungi. For example, studies have demonstrated their efficacy against diseases such as rice blast and powdery mildew in Cucurbitaceae crops. The mechanism involves disrupting fungal cell membranes or inhibiting essential metabolic pathways within the fungi .

Case Study: Efficacy Against Plant Pathogens
In a study focusing on agricultural applications, this compound was tested for its ability to control fungal infections in rice. The results showed that this compound significantly reduced the incidence of blast disease compared to untreated controls. The findings suggest that it could serve as a viable alternative to conventional fungicides, particularly in integrated pest management strategies .

Pharmacological Applications

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects
Quinoline derivatives are also being investigated for their neuroprotective properties. Research suggests that compounds like this compound may function as iron chelators, which can help mitigate oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study: Antibacterial Activity Assessment
In a comparative study assessing the antibacterial efficacy of various quinoline derivatives, this compound exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to evaluate the zones of inhibition and determined that this compound's performance was on par with established antibiotics .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
Another promising application of this compound lies in the field of materials science. Specifically, it has been explored as a potential component in organic light-emitting diodes due to its favorable electronic properties. The incorporation of quinoline derivatives into OLEDs can enhance their efficiency and stability .

Summary Table of Applications

Application AreaDescriptionKey Findings
Agricultural Fungicide for plant pathogensEffective against rice blast and powdery mildew; potential alternative to conventional fungicides
Pharmacological Antimicrobial and neuroprotective agentExhibits significant antibacterial activity; potential neuroprotective effects through iron chelation
Material Science Component in organic light-emitting diodesEnhances efficiency and stability of OLEDs

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and propyl groups at specific positions on the quinoline ring makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5,7-Dimethyl-2-propyl-4-quinolinol is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N
  • Molecular Weight : 199.27 g/mol
  • IUPAC Name : 5,7-Dimethyl-2-propylquinolin-4-ol

The structure of this compound features a quinoline core with two methyl groups at positions 5 and 7, and a propyl group at position 2. This configuration is crucial for its biological activity.

The biological activity of quinoline derivatives, including this compound, primarily involves:

  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in various metabolic pathways.
  • DNA Intercalation : The planar structure allows intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
  • Receptor Modulation : Interaction with specific cellular receptors can modulate signaling pathways that influence cell growth and survival.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against various viral infections. For instance, certain analogues have shown significant inhibition of Enterovirus D68 (EV-D68) replication with low EC50 values (0.05 to 0.10 μM) . The mechanism involves interaction with viral proteins such as VP1, indicating that structural modifications can enhance antiviral potency.

Antibacterial Properties

Quinolones are known for their broad-spectrum antibacterial activity. They inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication . The antibacterial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Studies

  • Antiviral Efficacy Against EV-D68 :
    • A study identified several quinoline analogues that exhibited potent antiviral activity against EV-D68 strains. Compound 19 from the series showed nearly a tenfold increase in antiviral potency compared to earlier compounds .
  • Antibacterial Activity Assessment :
    • Research indicated that derivatives of quinoline demonstrated superior antibacterial activity compared to traditional antibiotics like Penicillin G against various bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with related compounds:

Compound NameAntiviral ActivityAntibacterial ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, DNA intercalation
Compound 19 (Quinoline Analogue)HighModerateTargeting viral proteins
Ciprofloxacin (Fluoroquinolone)LowVery HighInhibition of DNA gyrase and topoisomerase IV

Properties

CAS No.

1070879-99-0

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5,7-dimethyl-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C14H17NO/c1-4-5-11-8-13(16)14-10(3)6-9(2)7-12(14)15-11/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

PXIFTXJDJQUXQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(C=C(C=C2N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.